molecular formula C13H20Br2OSi B13459761 (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane

(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane

Cat. No.: B13459761
M. Wt: 380.19 g/mol
InChI Key: HJACAKHHZVCUNJ-UHFFFAOYSA-N
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Description

(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane is an organosilicon compound that features a phenoxy group substituted with bromine atoms and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane typically involves the reaction of 2,4-dibromo-6-(tert-butyl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2,4-Dibromo-6-(tert-butyl)phenol+Trimethylsilyl chlorideThis compound+HCl\text{2,4-Dibromo-6-(tert-butyl)phenol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-Dibromo-6-(tert-butyl)phenol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of the corresponding phenol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Hydrolysis: Aqueous acids or bases can facilitate the hydrolysis of the trimethylsilyl group.

Major Products

    Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.

    Oxidation: Products may include quinones or other oxidized forms of the phenoxy group.

    Hydrolysis: The primary product is 2,4-dibromo-6-(tert-butyl)phenol.

Scientific Research Applications

Chemistry

In organic synthesis, (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane can be used as a precursor for the introduction of the phenoxy group into various molecules. It can also serve as a protecting group for phenols, which can be selectively removed under mild conditions.

Biology and Medicine

Industry

In the materials science field, this compound can be used in the synthesis of polymers and advanced materials

Mechanism of Action

The mechanism of action of (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane largely depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In hydrolysis reactions, the trimethylsilyl group is cleaved, releasing the corresponding phenol.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-(tert-butyl)phenol: This compound lacks the trimethylsilyl group but shares the phenoxy and bromine substitutions.

    2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups and no bromine atoms, making it more sterically hindered.

    2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used as an antioxidant, this compound has two tert-butyl groups and a methyl group instead of bromine atoms.

Uniqueness

(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane is unique due to the presence of both bromine atoms and a trimethylsilyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science.

Properties

Molecular Formula

C13H20Br2OSi

Molecular Weight

380.19 g/mol

IUPAC Name

(2,4-dibromo-6-tert-butylphenoxy)-trimethylsilane

InChI

InChI=1S/C13H20Br2OSi/c1-13(2,3)10-7-9(14)8-11(15)12(10)16-17(4,5)6/h7-8H,1-6H3

InChI Key

HJACAKHHZVCUNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)Br)Br)O[Si](C)(C)C

Origin of Product

United States

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